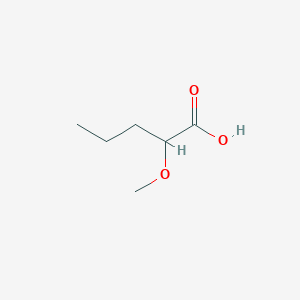
4-butoxy-N-((5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-((5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound. It includes a triazole ring, a fluorophenyl group, and a butoxy benzamide structure, reflecting its sophisticated architecture that suggests multiple potential applications in scientific research and industry. This compound's unique structural characteristics make it an interesting subject for synthetic chemists and researchers exploring its varied applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-((5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide typically involves multiple steps starting from readily available starting materials. The synthetic route could involve the following steps:
Synthesis of the 4-(4-Fluorophenyl)-1H-1,2,3-triazole-5-thiol Intermediate: This can be achieved via a Huisgen cycloaddition reaction, which involves the use of azide and alkyne compounds.
Formation of the Butoxy Benzamide Derivative: The butoxy benzamide core can be synthesized via acylation of aniline derivatives with butoxyacyl chlorides under basic conditions.
Coupling Reaction: The final compound can be synthesized by coupling the triazole intermediate with the benzamide derivative using a suitable coupling agent like EDCI or DCC in the presence of a base.
Industrial Production Methods
On an industrial scale, similar synthetic routes would be followed, albeit optimized for large-scale production. Reaction conditions would be fine-tuned for high yield and purity, and techniques such as continuous flow reactors might be employed to enhance efficiency. Purification processes like crystallization or chromatography would be utilized to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidative reactions, especially at the sulfide moiety, converting it to sulfoxides or sulfones.
Reduction: The compound's functional groups, such as the nitro or carbonyl groups, can undergo reduction reactions.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole and benzamide functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituents: Alkyl halides, acyl chlorides.
Major Products
Depending on the reaction conditions and reagents used, various products can be formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Alkylated or acylated benzamide derivatives.
Applications De Recherche Scientifique
4-butoxy-N-((5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide has a broad range of applications:
Chemistry: As an intermediate in organic synthesis and a building block for complex molecules.
Biology: In studies exploring its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Potential therapeutic applications due to its unique structure, particularly in targeting specific receptors or enzymes.
Industry: Uses in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism by which 4-butoxy-N-((5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide exerts its effects can be multifaceted:
Molecular Targets: It may target enzymes or receptors involved in critical biological pathways.
Pathways Involved: The compound could interact with cellular signaling pathways, modulating activity at a molecular level to elicit a biological response.
Comparaison Avec Des Composés Similaires
4-butoxy-N-((5-(methylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide: Similar structure but with a methylthio group instead of an ethylthio group.
N-((5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-ethoxybenzamide: Similar but with an ethoxy group instead of a butoxy group on the benzamide.
This compound’s unique properties could lead to distinct applications and mechanisms of action, making it a valuable subject for further research.
Propriétés
IUPAC Name |
4-butoxy-N-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O2S/c1-3-5-14-29-19-12-6-16(7-13-19)21(28)24-15-20-25-26-22(30-4-2)27(20)18-10-8-17(23)9-11-18/h6-13H,3-5,14-15H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAIQEVCWRMHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-acetyl-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2868718.png)




![N-(4-chlorophenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2868726.png)
![1-(furan-2-carbonyl)-4-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperazine](/img/structure/B2868729.png)
![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2868731.png)
![2-(4-Ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2868734.png)

![4-benzoyl-N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide](/img/structure/B2868736.png)

![2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2868739.png)

